
N-Phenyl-1,3,5-dithiazinan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-1,3,5-dithiazinan-5-amine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-1,3,5-dithiazinan-5-amine typically involves the reaction of formaldehyde with aniline in the presence of hydrogen sulfide. This reaction forms the dithiazinane ring structure. The process can be carried out under various conditions, including the use of catalysts such as cobalt chloride or samarium nitrate to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, the handling of hazardous reagents like hydrogen sulfide requires stringent safety measures.
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-1,3,5-dithiazinan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazinane ring to more reduced sulfur-containing compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-Phenyl-1,3,5-dithiazinan-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the synthesis of specialty chemicals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of N-Phenyl-1,3,5-dithiazinan-5-amine involves its interaction with various molecular targets. The compound can interfere with bacterial cell wall synthesis, leading to its antimicrobial effects. It may also interact with enzymes and proteins, disrupting their normal function and leading to cell death. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- N-Phenyl-1,3,4-thiadiazol-2-amine
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine
Comparison: N-Phenyl-1,3,5-dithiazinan-5-amine is unique due to its dithiazinane ring structure, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
918969-19-4 |
|---|---|
Molecular Formula |
C9H12N2S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
N-phenyl-1,3,5-dithiazinan-5-amine |
InChI |
InChI=1S/C9H12N2S2/c1-2-4-9(5-3-1)10-11-6-12-8-13-7-11/h1-5,10H,6-8H2 |
InChI Key |
IGWRDVYTGPJUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSCS1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


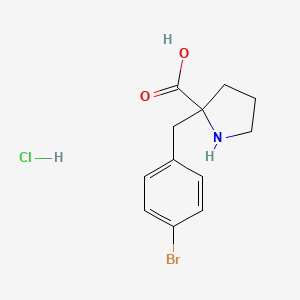
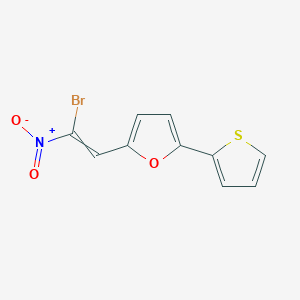
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)


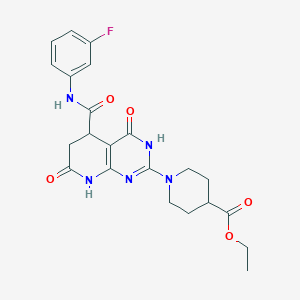
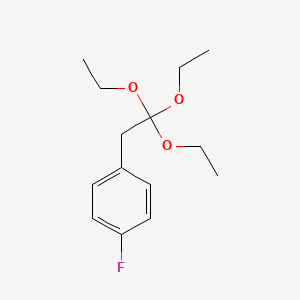
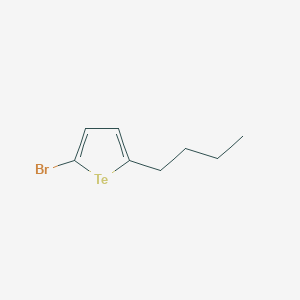

![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
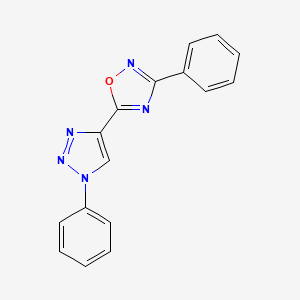
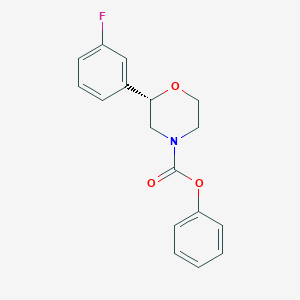
![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)
